(Z)-2-(4-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)butanamido)benzoic acid
Description
The compound (Z)-2-(4-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)butanamido)benzoic acid belongs to a class of thiazolidinone derivatives characterized by a 4-oxo-2-thioxothiazolidin core substituted with a benzylidene group and linked to a benzoic acid moiety via a butanamido chain. This structural framework is associated with diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The Z-configuration of the benzylidene double bond is critical for maintaining conformational stability and bioactivity .
Key structural features:
- Thioxothiazolidinone core: Imparts electron-deficient properties, enabling interactions with biological targets.
- Benzylidene substituent: Enhances π-π stacking and hydrophobic interactions.
- Butanamido-benzoic acid chain: Improves solubility and bioavailability while enabling hydrogen bonding.
Synthetic routes typically involve condensation of 2-thioxothiazolidin-4-one with substituted benzaldehydes, followed by coupling with benzoic acid derivatives .
Properties
IUPAC Name |
2-[4-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoylamino]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O4S2/c24-18(22-16-10-5-4-9-15(16)20(26)27)11-6-12-23-19(25)17(29-21(23)28)13-14-7-2-1-3-8-14/h1-5,7-10,13H,6,11-12H2,(H,22,24)(H,26,27)/b17-13- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLDLRMXBPMWDMZ-LGMDPLHJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)NC3=CC=CC=C3C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)NC3=CC=CC=C3C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-2-(4-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)butanamido)benzoic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by recent research findings.
Chemical Structure and Properties
The compound features a thioxothiazolidinone core, which is known for its pharmacological versatility. Its structure is characterized by the following key components:
- Thioxothiazolidinone Ring : Provides a scaffold for various biological interactions.
- Amide Linkage : Enhances solubility and bioavailability.
- Aromatic System : Contributes to the binding affinity with biological targets.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
Antimicrobial Activity
Research indicates that thioxothiazolidinone derivatives exhibit notable antimicrobial properties. For instance:
- Antibacterial Effects : The compound has demonstrated significant activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus, with minimum inhibitory concentration (MIC) values ranging from 0.015 mg/mL to 0.03 mg/mL .
- Antifungal Activity : Compounds similar to this have shown enhanced antifungal activity compared to standard drugs like ketoconazole, suggesting potential for development as new antifungal agents .
Anticancer Properties
Thioxothiazolidinones are recognized for their anticancer potential:
- Cytotoxicity : The compound exhibits cytotoxic effects on various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer), with IC50 values in the low micromolar range (0.16 to 0.42 µM) .
- Mechanism of Action : The anticancer activity may involve the induction of apoptosis through caspase pathways and inhibition of critical signaling proteins like c-Met and Ron tyrosine kinases.
Antioxidant Activity
The compound has also been evaluated for its antioxidant properties:
- Inhibition of Lipid Peroxidation : Specific substitutions in the thioxothiazolidinone structure enhance its ability to inhibit lipid peroxidation in vitro, indicating protective effects against oxidative stress.
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Some derivatives inhibit enzymes critical in disease pathways, such as serine proteases and metalloproteases.
- Cell Cycle Arrest : Certain compounds induce cell cycle arrest in cancer cells, thereby reducing proliferation rates.
- Reactive Oxygen Species Modulation : Acting as antioxidants, these compounds modulate oxidative stress responses within cells.
Case Studies and Research Findings
Recent studies have provided insights into the biological activity of related compounds:
Scientific Research Applications
Anti-inflammatory Activity
Research has demonstrated that derivatives of thiazolidinone compounds exhibit promising anti-inflammatory effects. (Z)-2-(4-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)butanamido)benzoic acid has been shown to reduce leukocyte recruitment in models of acute peritonitis, indicating its potential as an anti-inflammatory agent .
Antimicrobial Properties
Thiazolidinone derivatives have been investigated for their antimicrobial activity against various pathogens. The structural characteristics of this compound suggest it may inhibit bacterial growth, making it a candidate for further studies in antibiotic development.
Cancer Treatment
Preliminary studies indicate that this compound may have applications in oncology. For example, it has been associated with reduced melanoma progression in animal models when combined with other therapeutic agents . This suggests a potential role in cancer therapy, particularly in combination treatments.
Case Studies
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Benzylidene Groups
(a) Fluorobenzylidene Derivatives
- Example : (Z)-5-(3-Fluorobenzylidene)-2-thioxothiazolidin-4-one derivatives (e.g., compound 3 from ).
- Key Differences :
- Fluorine atom at the benzylidene para position increases electronegativity and metabolic stability.
- Shorter alkyl chains (compared to the butanamido linker) reduce molecular flexibility.
- Bioactivity : Demonstrated anticancer activity against breast cancer cell lines (IC₅₀ = 8.2–12.4 µM) .
(b) Methoxybenzylidene Analogues
- Example: 2-[(5Z)-5-(4-Methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid ().
- Key Differences: Methoxy group enhances solubility via polar interactions. Butanoic acid (vs. butanamido-benzoic acid) reduces hydrogen-bonding capacity.
Analogues with Heterocyclic Substitutions
(a) Indolylmethylene Derivatives
- Example : (Z)-3-(5-((1-Methyl-1H-indol-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)benzoic acid ().
- Methyl group on indole enhances lipophilicity.
- Bioactivity : Strong antifungal activity (MIC = 4–8 µg/mL) against Candida albicans .
(b) Benzimidazole Derivatives
Analogues with Varied Linker Chains
(a) Ester-Linked Derivatives
- Example : Ethyl 4-[2-benzamido-5-(2-methoxy-2-oxoethylidene)-4-oxothiazolidin-3-yl]benzoates ().
- Key Differences :
- Ethyl ester group reduces acidity compared to benzoic acid.
- Extended conjugation via oxoethylidene enhances UV absorption.
- Bioactivity : Antiproliferative activity against colorectal cancer (IC₅₀ = 10.3 µM) .
(b) Azetidinone-Containing Analogues
Comparative Data Table
Q & A
Q. Table 1. Optimization of Microwave-Assisted Amino Acid Coupling
| Parameter | Conventional Method | Microwave Method |
|---|---|---|
| Time | 6–8 hours | 30–50 minutes |
| Yield | 75–85% | 92–96% |
| Energy Efficiency | Low (ΔG = +15 kcal/mol) | High (ΔG = -8 kcal/mol) |
| Reference |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
